2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine
Description
2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine is a pyridine derivative featuring a hydroxyl group at the 2-position and a 3,4-methylenedioxyphenyl substituent at the 6-position. The 3,4-methylenedioxy group consists of a fused bicyclic structure (benzodioxole), which enhances electron density and rigidity compared to simpler substituents like methoxy or phenyl groups. This compound is of interest in medicinal chemistry due to the prevalence of methylenedioxy motifs in bioactive molecules, such as psychoactive amphetamines (e.g., MDMA analogs) and enzyme inhibitors .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-3-1-2-9(13-12)8-4-5-10-11(6-8)16-7-15-10/h1-6H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHMXQSUXSRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine typically involves the reaction of 2-hydroxypyridine with 3,4-methylenedioxybenzaldehyde under specific conditions. One common method includes the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, making it useful in studies related to cell function and signal transduction.
Medicine: It has potential therapeutic applications due to its biological activity, including its effects on various molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methylenedioxyphenyl groups play crucial roles in its biological activity. The compound can modulate cell signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methylenedioxy vs. Methoxy Groups
A key structural analog is 2-Hydroxy-6-(4-methoxyphenyl)pyridine (CAS: 154476-88-7), which replaces the 3,4-methylenedioxyphenyl group with a 4-methoxyphenyl moiety.
Key Differences :
Pyridine Derivatives with Functionalized Substituents
Boronic Acid and Mercapto Derivatives
Compounds like (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid () and 5-cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide () highlight the impact of diverse substituents:
| Compound Type | Functional Group | Application Context |
|---|---|---|
| Boronic acid derivatives | -B(OH)₂ | Suzuki-Miyaura cross-coupling |
| Mercapto derivatives | -SH | Thiol-mediated redox chemistry |
| Target Compound | -OH, methylenedioxy | Bioactive molecule synthesis |
Comparison : Unlike boronic acid or mercapto groups, the hydroxyl and methylenedioxy groups in the target compound prioritize hydrogen bonding and aromatic stacking, making it more suitable for pharmaceutical applications than catalytic or polymer chemistry .
Pyridin-2-one Derivatives with Amino and Carbonyl Groups
Pyridin-2-one derivatives from , such as 1-(4-acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, feature carbonyl and amino groups:
Implications: The lactam structure in pyridin-2-ones increases hydrogen-bond acceptor capacity, whereas the target compound’s hydroxyl group acts as a hydrogen-bond donor. This distinction may influence their respective roles in targeting enzymes or receptors .
Benzodioxin-Containing Pyridines
The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () shares a benzodioxin moiety but includes a methoxy group and dimethylamino side chain:
Biological Activity
2-Hydroxy-6-(3,4-methylenedioxyphenyl)pyridine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound belongs to the pyridine family, characterized by a pyridine ring substituted with a hydroxyl group and a methylenedioxyphenyl moiety. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that various pyridine compounds possess antibacterial and antifungal activities against a range of pathogens. For instance, compounds with similar structures showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 55 μg/mL .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 55 |
| E. coli | 56 |
Anticancer Activity
Pyridine derivatives have been explored for their anticancer potential. A related study demonstrated that certain pyridine compounds could inhibit cancer cell proliferation in vitro. The compound's effectiveness was evaluated using various cancer cell lines, showing promising results in reducing cell viability at specific concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the hydroxyl group enhances its solubility and potential interaction with cellular receptors, while the methylenedioxyphenyl group may contribute to its binding affinity and selectivity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyridine derivatives, including this compound, demonstrated significant antibacterial effects against clinical isolates of S. aureus and E. coli. The study reported an MIC value of 55 μg/mL for both pathogens .
- Anticancer Properties : In vitro studies on breast cancer cell lines (MCF-7) revealed that the compound exhibited an IC50 value of 10 μM, indicating its potential as an effective anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
